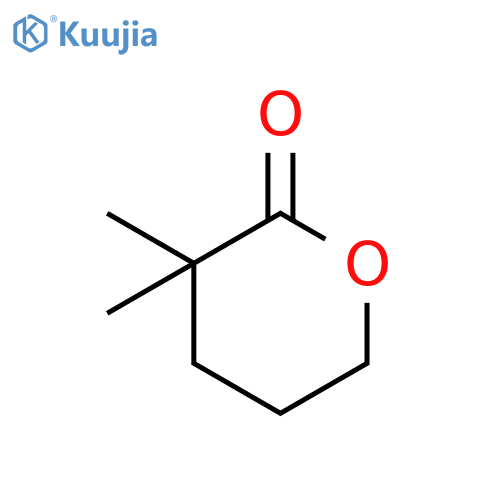Cas no 4830-05-1 (3,3-dimethyloxan-2-one)

3,3-dimethyloxan-2-one structure
商品名:3,3-dimethyloxan-2-one
3,3-dimethyloxan-2-one 化学的及び物理的性質
名前と識別子
-
- 2H-Pyran-2-one,tetrahydro-3,3-dimethyl-
- 3,3-DIMETHYL-TETRAHYDRO-PYRAN-2-ONE
- 3,3-Dimethyltetrahydro-2H-pyran-2-one
- 3,3-Dimethyl-tetrahydro-pyran-2-on
- tetrahydro-3,3-dimethyl-2(2H)pyranone
- tetrahydro-3,3-dimethyl-2H-pyran-2-one
- 3,3-dimethyloxan-2-one
- 3,3-dimethyl-tetrahydro-pyran-2-one, AldrichCPR
- FT-0687257
- MFCD07369942
- Pyranone, tetrahydrodimethyl-
- AKOS006343025
- Dimethylvalerolacton
- AS-37629
- tetrahydro-3,3-dimethylpyran-2-one
- 4830-05-1
- 3,3-dimethyltetrahydropyran-2-one
- A1-03155
- EN300-155200
- DTXSID90964046
- alpha,alpha-dimethyl-delta-valerolactone
- NSC-134778
- 3,3-dimethyl-tetrahydropyran-2-one
- NSC134778
- SCHEMBL441725
- CS-0097007
- SY254133
- CJNWCYZELLHABH-UHFFFAOYSA-N
- DB-087213
-
- MDL: MFCD07369942
- インチ: InChI=1S/C7H12O2/c1-7(2)4-3-5-9-6(7)8/h3-5H2,1-2H3
- InChIKey: CJNWCYZELLHABH-UHFFFAOYSA-N
- ほほえんだ: CC1(C)CCCOC1=O
計算された属性
- せいみつぶんしりょう: 128.08376
- どういたいしつりょう: 128.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- 色と性状: Colorless to Yellow Liquid
- PSA: 26.3
3,3-dimethyloxan-2-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264;P270;P301+P312;P330
- ちょぞうじょうけん:2-8 °C
3,3-dimethyloxan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM219793-250mg |
3,3-dimethyltetrahydro-2H-pyran-2-one |
4830-05-1 | 95% | 250mg |
$*** | 2023-05-30 | |
| Enamine | EN300-155200-0.5g |
3,3-dimethyloxan-2-one |
4830-05-1 | 95% | 0.5g |
$320.0 | 2023-02-14 | |
| Enamine | EN300-155200-0.25g |
3,3-dimethyloxan-2-one |
4830-05-1 | 95% | 0.25g |
$172.0 | 2023-02-14 | |
| Alichem | A119002318-250mg |
3,3-Dimethyl-tetrahydro-pyran-2-one |
4830-05-1 | 97% | 250mg |
$166.95 | 2023-09-01 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB00746-1g |
3,3-dimethyloxan-2-one |
4830-05-1 | 97% | 1g |
$388 | 2023-09-07 | |
| AstaTech | 60202-0.25/G |
3,3-DIMETHYL-TETRAHYDRO-PYRAN-2-ONE |
4830-05-1 | 97% | 0.25g |
$149 | 2023-09-16 | |
| eNovation Chemicals LLC | D920190-1g |
3,3-Dimethyltetrahydro-2H-pyran-2-one |
4830-05-1 | 95% | 1g |
$400 | 2023-09-03 | |
| Apollo Scientific | OR964411-250mg |
3,3-Dimethyl-tetrahydro-pyran-2-one |
4830-05-1 | 97% | 250mg |
£141.00 | 2024-07-28 | |
| Enamine | EN300-155200-10.0g |
3,3-dimethyloxan-2-one |
4830-05-1 | 95% | 10.0g |
$1839.0 | 2023-02-14 | |
| eNovation Chemicals LLC | D920190-5g |
3,3-Dimethyltetrahydro-2H-pyran-2-one |
4830-05-1 | 95% | 5g |
$860 | 2023-09-03 |
3,3-dimethyloxan-2-one 関連文献
-
Carina Weber,Nina Vierengel,Thorsten Walter,Torsten Behrendt,Tobias Lucas,Gerhard Erkel,Till Opatz Org. Biomol. Chem. 2020 18 5906
4830-05-1 (3,3-dimethyloxan-2-one) 関連製品
- 2094-73-7(1-Adamantylcarboxylic Acid Ethyl Ester)
- 67911-21-1(6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione)
- 18268-70-7(3,6,9-Trioxaundecamethylenebis-(2-ethylhexanoate))
- 25550-51-0(Methylhexahydroisobenzofuran-1,3-Dione)
- 39255-32-8(Ethyl 2-methylpentanoate)
- 10032-15-2(Hexyl 2-methylbutanoate)
- 2938-48-9(2,2-Dimethylglutaric anhydride)
- 110238-91-0(methyl oxane-4-carboxylate)
- 4160-82-1(3,3-Dimethylglutaric anhydride)
- 14924-53-9(Ethyl cyclobutanecarboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:4830-05-1)3,3-dimethyloxan-2-one

清らかである:99%/99%
はかる:1g/5g
価格 ($):382.0/978.0